molecular formula C15H17NO B1306282 (1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine CAS No. 354552-07-1

(1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine

Cat. No. B1306282
M. Wt: 227.3 g/mol
InChI Key: MFBSQOXSUKTXAF-UHFFFAOYSA-N
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Description

(1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine, also known as FMBA, is an aromatic heterocyclic compound with a diverse range of applications in scientific research. It is a highly versatile compound that can be used in a variety of ways, including in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in the development of new drugs. In this article, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for FMBA.

Scientific Research Applications

Organic Synthesis and Reactivity

Furan derivatives have been extensively studied for their unique reactivity in organic synthesis. For instance, Mironov et al. (2016) described the synthesis of 3-trimethylsiloxy-1-(furan-3-yl)butadiene and its reactions with dienophiles, leading to the formation of structurally complex and diverse spiro compounds. These reactions are highly regio- and stereoselective, showcasing the potential of furan derivatives in the synthesis of intricate molecular architectures (Mironov, Bagryanskaya, & Shults, 2016).

Pharmacological Applications

Some furan derivatives have shown promising pharmacological properties. Kumar et al. (2017) synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine and evaluated their antidepressant and antianxiety activities. This study highlighted the potential of furan-based compounds in developing new therapeutic agents (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Material Science

Furan derivatives also find applications in material science. For instance, Baldwin et al. (2008) reported on novel hybrid polymers with thiophenylanilino and furanylanilino backbones, showcasing the versatility of furan derivatives in the synthesis of electroactive polymers. These materials exhibit promising properties for applications in electronics and as advanced materials (Baldwin, Chafin, Deschamps, Hawkins, Wright, Witker, & Prokopuk, 2008).

Synthesis of Heterocycles

Furan derivatives are key intermediates in the synthesis of various heterocycles, which are crucial in drug development and other areas. Friedrich et al. (2002) demonstrated the use of furan derivatives in synthesizing trisubstituted pyrroles, a class of compounds with significant chemical and biological relevance (Friedrich, Wächtler, & Meijere, 2002).

Antimicrobial and Nematicidal Activities

Furan derivatives have been explored for their biological activities, including antimicrobial and nematicidal properties. Reddy et al. (2010) synthesized a series of furan-based compounds and evaluated their nematicidal and antimicrobial activities, identifying several compounds with significant efficacy. This research opens up new avenues for the development of furan-based bioactive compounds (Reddy, Rao, Yakub, & Nagaraj, 2010).

properties

IUPAC Name

N-[1-(furan-2-yl)-3-methylbut-3-enyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12(2)11-14(15-9-6-10-17-15)16-13-7-4-3-5-8-13/h3-10,14,16H,1,11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBSQOXSUKTXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C1=CC=CO1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389860
Record name (1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine

CAS RN

354552-07-1
Record name (1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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